molecular formula C20H25NO4S B2933693 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1421457-79-5

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2933693
CAS RN: 1421457-79-5
M. Wt: 375.48
InChI Key: NVWZYQBITKVPFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H25NO4S and its molecular weight is 375.48. The purity is usually 95%.
BenchChem offers high-quality N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma(1) Receptor Binding and Antiproliferative Activity

Research on derivatives of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) has shown significant affinity and selectivity for sigma(1) receptors. These compounds have demonstrated potent sigma(1) ligand properties and antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy. Notably, specific methyl-substituted compounds were identified as promising tools for PET experiments due to their high selectivity and potency, opening avenues for their use in diagnosing and studying tumors (Berardi et al., 2005).

Photodynamic Therapy for Cancer Treatment

A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base has been synthesized. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in photodynamic therapy for cancer treatment. Its spectroscopic, photophysical, and photochemical properties suggest its utility in managing cancerous conditions (Pişkin, Canpolat, & Öztürk, 2020).

Intramolecular Alkylation Studies

Intramolecular alkylation processes involving tetrahydronaphthyl diazomethyl ketones have been investigated to explore the synthetic pathways and mechanistic insights into the formation of various naphthalene derivatives. Such studies are crucial for developing synthetic methodologies that can be applied in creating complex organic molecules for various research and therapeutic applications (Johnson & Mander, 1978).

Catalytic and Enantioselective Intramolecular Reactions

The catalytic, enantioselective intramolecular carbosulfenylation of olefins has been described, showcasing the synthesis of tetrahydronaphthalenes with high enantioselectivities. This research highlights the significance of such reactions in the enantioselective synthesis of complex organic molecules, potentially useful in medicinal chemistry and material science (Denmark & Jaunet, 2014).

properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-25-19-8-6-16(7-9-19)11-13-26(23,24)21-15-20(22)12-10-17-4-2-3-5-18(17)14-20/h2-9,21-22H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWZYQBITKVPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

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